6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name:
Vulcanchem
CAS No.:
5494-84-8
VCID:
VC21335127
InChI:
InChI=1S/C15H16N4O/c1-10(2)19-14-12(9-16-19)15(20)18-13(17-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20)
SMILES:
CC(C)N1C2=C(C=N1)C(=O)NC(=N2)CC3=CC=CC=C3
Molecular Formula:
C15H16N4O
Molecular Weight:
268.31 g/mol
6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 5494-84-8
Cat. No.: VC21335127
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5494-84-8 |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 6-benzyl-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H16N4O/c1-10(2)19-14-12(9-16-19)15(20)18-13(17-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | MJVRCGQITFKTBE-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)N1C2=NC(=NC(=O)C2=CN1)CC3=CC=CC=C3 |
| SMILES | CC(C)N1C2=C(C=N1)C(=O)NC(=N2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)N1C2=NC(=NC(=O)C2=CN1)CC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator